molecular formula C9H15N3O B2426094 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine CAS No. 2138279-02-2

[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine

Cat. No.: B2426094
CAS No.: 2138279-02-2
M. Wt: 181.239
InChI Key: YPJOOPMYFLEHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol . This compound features a pyrazole ring and an oxolane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine typically involves the reaction of 1-methyl-1H-pyrazole with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic attack of the pyrazole nitrogen on the oxirane, forming the oxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used in the development of enzyme inhibitors or receptor modulators .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine lies in its combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[2-(1-methylpyrazol-4-yl)oxolan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9(7-10)3-2-4-13-9/h5-6H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJOOPMYFLEHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2(CCCO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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